molecular formula C13H19N3O3 B2566263 tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate CAS No. 951134-38-6

tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate

Cat. No.: B2566263
CAS No.: 951134-38-6
M. Wt: 265.313
InChI Key: OZMGOCHSZSRRBH-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature of Pyrimido[4,5-d]Azepine Derivatives

The compound tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate (CAS: 951134-38-6) features a bicyclic framework comprising a pyrimidine ring fused to an azepine moiety. The pyrimido[4,5-d]azepine core consists of a six-membered pyrimidine ring (positions 1–6) fused to a seven-membered azepine ring (positions 4–10) at the 4 and 5 positions of the pyrimidine. The numbering follows IUPAC conventions, with the nitrogen atom in the azepine ring assigned position 7.

The substituents include a hydroxyl group at position 4 of the pyrimidine ring and a tert-butyl carboxylate group at position 7 of the azepine ring. The tert-butyl ester (C₄H₉O₂C–) is attached via a carbonyl linkage, enhancing steric bulk and hydrophobicity. The molecular formula C₁₃H₁₉N₃O₃ (MW: 265.31 g/mol) reflects the compound’s moderate polarity, which is critical for its solubility in organic solvents like dimethylformamide or dichloromethane.

Key structural attributes include:

  • Bicyclic System : The fusion of pyrimidine and azepine creates a rigid, planar core that influences electronic properties and intermolecular interactions.
  • Functional Groups : The hydroxyl group at C4 participates in hydrogen bonding, while the tert-butyl carboxylate at C7 serves as a protecting group for the carboxylic acid.

Historical Context and Significance in Heterocyclic Chemistry

Pyrimido[4,5-d]azepine derivatives emerged in the late 20th century as part of efforts to expand the repertoire of nitrogen-containing heterocycles for drug discovery. Early synthetic routes relied on cyclocondensation reactions between diamines and carbonyl precursors, but yields were often low due to competing polymerization. A breakthrough came in the 2000s with the adoption of transition-metal-catalyzed cycloadditions. For example, Rh(II)-catalyzed (4 + 3)-cycloadditions between vinyl ketenes and α-imino carbenes enabled efficient access to azepinone scaffolds, including pyrimidoazepine derivatives.

The structural versatility of these compounds has made them valuable in medicinal chemistry. Modifications at positions 4 (hydroxyl) and 7 (carboxylate) allow tuning of pharmacokinetic properties, such as metabolic stability and membrane permeability. Recent applications include their use as intermediates in kinase inhibitors and protease modulators, though specific therapeutic targets remain proprietary.

Role of tert-Butyl Carboxylate Protecting Groups in Medicinal Chemistry

The tert-butyl carboxylate group in this compound exemplifies a widely used strategy for masking carboxylic acids during multi-step syntheses. tert-Butyl esters are favored for their:

  • Stability : Resistant to nucleophiles, bases, and reducing agents, making them compatible with diverse reaction conditions.
  • Deprotection Specificity : Cleavage occurs under acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups, ensuring orthogonal deprotection strategies.

In the context of pyrimidoazepines, the tert-butyl group at C7 prevents unwanted side reactions during ring functionalization. For instance, it stabilizes the intermediate during Suzuki-Miyaura couplings or Ullmann reactions targeting the pyrimidine ring. Post-synthesis, the ester is hydrolyzed to yield a free carboxylic acid, which can be further derivatized into amides or acyl hydrazides for biological screening.

Properties

IUPAC Name

tert-butyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-6-4-9-10(5-7-16)14-8-15-11(9)17/h8H,4-7H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMGOCHSZSRRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951134-38-6
Record name tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects
Research indicates that tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate exhibits neuroprotective properties. It has been studied for its ability to inhibit amyloid beta peptide aggregation, which is a significant factor in Alzheimer's disease pathology. In vitro studies have demonstrated that this compound can reduce oxidative stress and inflammation in astrocytes exposed to amyloid beta 1-42, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antioxidant Activity
The compound has shown promising antioxidant activity. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing cellular damage associated with oxidative stress. This property makes it a candidate for further exploration in formulations aimed at enhancing cellular resilience against oxidative damage .

Synthesis and Chemical Intermediates

Synthetic Applications
this compound serves as an important intermediate in organic synthesis. Its derivatives can be synthesized for various applications in pharmaceuticals and agrochemicals. The ease of modification of its functional groups allows for the development of new compounds with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Pyrimidoazepine Derivatives

Compound 4b : tert-Butyl 4-Oxo-2-(pyrrolidin-1-yl)-pyrimidoazepine-7-carboxylate
  • CAS No.: Not provided
  • Molecular Weight : 335.21 g/mol
  • Key Features : Pyrrolidin-1-yl group at position 2 and oxo group at position 3.
  • Synthetic Yield : 46.79% (General Procedure A) .
  • Biological Relevance: Potential modulator of autophagy pathways due to structural similarity to lamin A/C-targeting molecules .
Compound 4c : tert-Butyl 4-Oxo-2-phenyl-pyrimidoazepine-7-carboxylate
  • CAS No.: Not provided
  • Molecular Weight : ~330 g/mol (estimated)
  • Key Features : Phenyl substituent at position 2.
  • Synthetic Yield : 76% (via sodium ethoxide-mediated condensation) .
  • Physicochemical Properties : Reduced polarity compared to the hydroxylated target compound, likely enhancing membrane permeability .
Parameter Target Compound Compound 4b Compound 4c
Substituent (Position 2) Pyrrolidin-1-yl Phenyl
Substituent (Position 4) Hydroxyl Oxo Oxo
Molecular Weight 265.31 335.21 ~330
Synthetic Yield Not reported 46.79% 76%
Key Application Intermediate Autophagy modulation Bioactive scaffold

Chlorinated Pyrimidoazepine Analogs

tert-Butyl 2,4-dichloro-8,9-dihydro-5H-pyrimidoazepine-7-carboxylate
  • CAS No.: 1056934-87-2
  • Similarity Score : 0.91 (structural similarity to target compound) .
  • Key Features : Dichloro substitution at positions 2 and 4.
  • Impact: Chlorine atoms increase electrophilicity, enhancing reactivity in cross-coupling reactions. Potential use in kinase inhibitor synthesis .
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
  • CAS No.: 1065114-27-3
  • Similarity Score : 0.93 .
  • Key Features : Pyrido[3,4-d]pyrimidine core instead of pyrimidoazepine.
  • Application : Intermediate for anticancer agents due to fused heterocyclic system .

Benzyl and Oxo-Substituted Derivatives

Benzyl 4-oxo-pyrimidoazepine-7-carboxylate
  • Molecular Weight : 204.20 g/mol .
  • Key Features : Benzyl ester (vs. tert-butyl) and oxo group at position 4.
  • Stability : Benzyl esters are more labile under acidic conditions compared to tert-butyl esters, limiting utility in prolonged syntheses .

Piperidine-Functionalized Derivatives

(S)-tert-Butyl 3-((7-iodo-pyrimidoindol-4-yl)(methyl)amino)piperidine-1-carboxylate
  • CAS No.: Not provided
  • Key Features : Iodine atom and piperidine substitution.
  • Application : Chiral stationary phase in HPLC, leveraging iodine’s polarizability for separation .

Key Comparative Insights

Structural and Functional Differences

  • Hydroxyl vs. Chloro Groups : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, whereas chloro substituents (e.g., 1056934-87-2) improve electrophilicity for nucleophilic substitutions .
  • Ester Groups : tert-Butyl esters (target compound) offer superior stability over benzyl esters (204.20 g/mol derivative), making them preferable in multi-step syntheses .

Biological Activity

Tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2O3C_{13}H_{16}N_2O_3, with a molecular weight of approximately 248.28 g/mol. The compound features a pyrimidine ring fused to an azepine structure, which contributes to its biological properties.

Inhibition of Amyloid Beta Aggregation

Recent studies have demonstrated that this compound exhibits inhibitory effects on amyloid beta (Aβ) aggregation. It acts as both a β-secretase and acetylcholinesterase inhibitor. In vitro studies indicated that it could prevent the aggregation of Aβ1-42 peptides by up to 85% at a concentration of 100 µM. This inhibition is crucial as Aβ aggregation is linked to neurodegenerative diseases such as Alzheimer's disease .

Protective Effects on Astrocytes

The compound was shown to provide moderate protective effects in astrocytes exposed to Aβ1-42. Specifically, it reduced the levels of inflammatory cytokines such as TNF-α and oxidative stress markers in cell cultures. In these studies, astrocyte cell viability improved significantly when treated with the compound alongside Aβ1-42 compared to Aβ1-42 treatment alone .

In Vivo Studies

In vivo experiments using scopolamine-induced models showed that while the compound provided some protective effects against oxidative stress (as evidenced by reduced malondialdehyde levels), it did not exhibit significant differences compared to established treatments like galantamine. This suggests that while the compound has potential neuroprotective properties, its bioavailability in the brain may limit its effectiveness .

Case Studies

StudyModelFindings
In Vitro StudyAstrocytesModerate protection against Aβ1-42 toxicity; improved cell viability from 43.78% to 62.98% with treatment .
In Vivo StudyScopolamine-induced ratsReduced oxidative stress markers; no significant difference compared to galantamine .

The proposed mechanism involves the dual inhibition of β-secretase and acetylcholinesterase activities. By inhibiting these enzymes, the compound reduces the formation of toxic Aβ aggregates and mitigates cholinergic dysfunction associated with neurodegeneration .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for tert-butyl 4-hydroxy-pyrimido-azepine carboxylates?

  • Methodological Answer : A common approach involves coupling protected azepine intermediates with pyrimidine precursors under basic conditions. For example, NaH and (Boc)₂O in DMF can introduce the tert-butyl carbamate group, as demonstrated in the synthesis of tert-butyl pyrrolo[2,3-d]pyrimidine carboxylates (73% yield) . Column chromatography (e.g., SiO₂, hexane:EtOAc gradients) is typically used for purification. For enantioselective synthesis, iridium-catalyzed amination in DMF at 70°C achieved 98% yield and 95% ee in related diazaspiro compounds .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm regiochemistry and Boc-group integrity (e.g., tert-butyl signals at δ ~1.4 ppm in 1H NMR and ~80 ppm in 13C NMR) .
  • HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₉N₃O₂: 249.3100) .
  • HPLC : Assess enantiomeric excess (e.g., Chiralpak AD-H column, 95% ee) .

Q. What are recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers. Avoid exposure to strong acids/bases, as Boc groups are hydrolytically labile. Stability in DMF or DCM is higher than in protic solvents .

Advanced Research Questions

Q. How does the Boc-protecting group influence the reactivity of the azepine ring in downstream functionalization?

  • Methodological Answer : The tert-butyl carbamate enhances solubility in organic solvents and sterically shields the nitrogen, directing electrophilic substitution to the pyrimidine moiety. For example, in Pd-catalyzed cross-couplings, the Boc group prevents undesired N-arylation, enabling selective C–H activation at the azepine’s α-position .

Q. What strategies mitigate racemization during deprotection of the Boc group in chiral derivatives?

  • Methodological Answer : Use mild acidic conditions (e.g., TFA/DCM, 0°C) to minimize epimerization. For acid-sensitive substrates, catalytic hydrogenation (Pd/C, H₂) or enzymatic cleavage (e.g., lipases) preserves stereochemistry, as shown in tert-butyl piperidine carboxylate syntheses . Monitor reaction progress via TLC (Rf ~0.29 in hexane:EtOAc 4:1) .

Q. How do steric and electronic effects of the pyrimido-azepine core impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 4-hydroxy group enhances hydrogen-bonding interactions with target proteins (e.g., kinase inhibitors). Replace the hydroxyl with electron-withdrawing groups (Cl, NO₂) to modulate binding affinity. Computational docking (e.g., AutoDock Vina) and MD simulations validate these interactions .

Q. What analytical challenges arise in characterizing degradation products under oxidative conditions?

  • Methodological Answer : Oxidative degradation (e.g., H₂O₂, 40°C) generates hydroxylated byproducts. Use LC-MS/MS with a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) to separate and identify metabolites. Compare fragmentation patterns with reference standards .

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